7H-Dibenzo[c,h]phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Dibenzo[c,h]phenothiazine is a heterocyclic compound with the molecular formula C20H13NS. It is characterized by its unique structure, which includes a sulfur and nitrogen atom within a tricyclic framework. This compound is known for its intriguing chemical and physical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Dibenzo[c,h]phenothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylamine with sulfur in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the tricyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7H-Dibenzo[c,h]phenothiazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (chlorine, bromine), often in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
7H-Dibenzo[c,h]phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7H-Dibenzo[c,h]phenothiazine involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to changes in their structure and function. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Phenothiazine: A parent compound with a simpler structure, lacking the additional benzene rings found in 7H-Dibenzo[c,h]phenothiazine.
Dibenzo[b,i]phenothiazine: Another extended phenothiazine with a different arrangement of fused rings.
Naphtho[2,3-b]phenothiazine: Contains a naphthalene ring fused to the phenothiazine core.
Uniqueness: this compound is unique due to its extended conjugation and the presence of both sulfur and nitrogen atoms within its tricyclic structure. This gives it distinct electronic and photophysical properties, making it valuable in various applications .
Properties
CAS No. |
224-72-6 |
---|---|
Molecular Formula |
C20H13NS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-thia-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C20H13NS/c1-3-7-15-13(5-1)9-11-17-19(15)22-20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12,21H |
InChI Key |
PTOPHPNCDGAXGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC4=C(N3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.